![molecular formula C22H23NO4S B2761491 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide CAS No. 1396711-16-2](/img/structure/B2761491.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

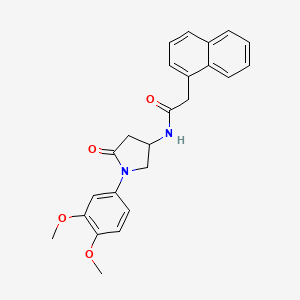

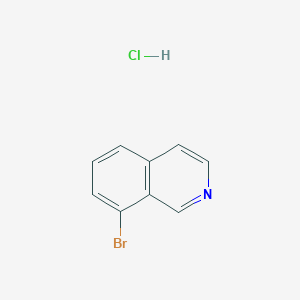

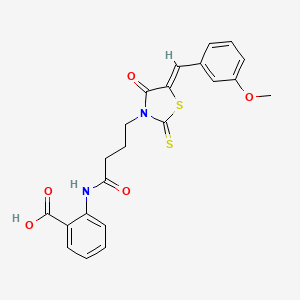

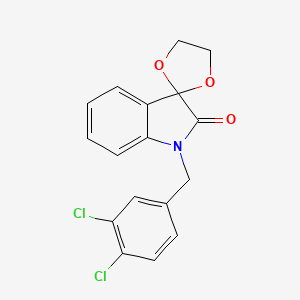

The compound “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond . The molecule also contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The biphenyl group might undergo electrophilic aromatic substitution reactions . The sulfonamide group could participate in various reactions, including those involving the nitrogen atom or the sulfur-oxygen bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Sulfonamide derivatives substituted with zinc(II) phthalocyanine show promise in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These properties are essential for Type II mechanisms in photodynamic therapy, indicating potential applications in treating cancer through light-activated drug delivery systems (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis Techniques and Chemical Properties

Research on sulfonamide compounds includes studies on their synthesis and chemical properties. For example, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides showcases the versatility of sulfonamide derivatives in organic synthesis, offering pathways for creating complex amine structures (Kurosawa, Kan, & Fukuyama, 2003).

Antitumor Activity and Mechanisms

Sulfonamide-focused libraries have been evaluated for their antitumor capabilities, with compounds showing potent cell cycle inhibition properties. These studies provide insights into the pharmacophore structures and drug-sensitive cellular pathways, contributing to the development of novel antitumor agents (Owa et al., 2002).

Catalytic Applications in Organic Reactions

Sulfonated Schiff base copper(II) complexes derived from sulfonamide compounds have been identified as efficient and selective catalysts for alcohol oxidation. This indicates their potential utility in synthetic organic chemistry, particularly in transformations relevant to pharmaceutical and fine chemical manufacturing (Hazra et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust hazard. If it’s reactive, it could pose a fire or explosion hazard. It’s also important to consider potential health hazards, such as toxicity or carcinogenicity .

Future Directions

properties

IUPAC Name |

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c1-22(24,16-23-28(25,26)21-11-7-6-10-20(21)27-2)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15,23-24H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVWSWPNIOLBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)

![Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2761412.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)

![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)

![N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761423.png)

![2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride](/img/structure/B2761429.png)